molecular formula C17H19N3O4 B2728642 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 922019-44-1

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Numéro de catalogue B2728642
Numéro CAS: 922019-44-1
Poids moléculaire: 329.356
Clé InChI: SMXQGRKSACCXLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Chemical Synthesis and Transformations :

    • Kawashima and Tabei (1986) reported the reaction of benzamide oxime with dicyclohexylcarbodiimide, leading to various oxadiazole derivatives (Kawashima & Tabei, 1986). This reaction pathway highlights the chemical transformations related to compounds like cyclohexanecarboxamide.
    • A study by Levai et al. (2002) described the synthesis and oxidation of tetrahydrobenzofurans, showing the transformation of benzamides into novel derivatives, which is significant for understanding chemical properties and potential applications (Levai et al., 2002).
  • Anticancer Activity :

    • Salahuddin et al. (2014) explored the anticancer evaluation of 1,3,4-oxadiazole derivatives, suggesting potential therapeutic applications in cancer treatment (Salahuddin et al., 2014).
  • Antimicrobial and Anti-Tubercular Properties :

    • A study by Shruthi et al. (2016) presented novel benzimidazole–oxadiazole hybrid molecules as promising antimicrobial agents, including compounds related to cyclohexanecarboxamide, which exhibited potent anti-tubercular activity (Shruthi et al., 2016).
  • Radiochemical Synthesis for Biological Studies :

    • Lang et al. (1999) discussed the synthesis of fluorine-18-labeled 5-HT1A antagonists, which includes derivatives of cyclohexanecarboxamide, for evaluating biological properties in rats (Lang et al., 1999).
  • Synthesis of Novel Compounds for Anticancer Evaluation :

    • Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing significant anticancer activity, highlighting the relevance of cyclohexanecarboxamide derivatives in cancer research (Ravinaik et al., 2021).

Mécanisme D'action

Target of Action

The primary target of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Similar compounds have shown potent growth inhibition properties against human cancer cell lines .

Mode of Action

The exact mode of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

The specific biochemical pathways affected by N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide It can be inferred from related compounds that the compound may interact with pathways involved in cell cycle regulation and apoptosis .

Result of Action

The molecular and cellular effects of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Related compounds have demonstrated potent growth inhibition properties with ic50 values generally below 5 μm against human cancer cell lines .

Propriétés

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-16(12-4-2-1-3-5-12)18-17-20-19-15(24-17)9-11-6-7-13-14(8-11)23-10-22-13/h6-8,12H,1-5,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXQGRKSACCXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.